1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene
Description
Properties
IUPAC Name |
1-bromo-4-chloro-2-(chloromethyl)-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHSZFYKAANQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene can be synthesized through a multi-step process involving the halogenation of a suitable aromatic precursor. One common method involves the bromination and chlorination of 2-methylbenzene (toluene) derivatives under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine and chlorine, along with catalysts like iron(III) chloride to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions or sulfonyl chlorides replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form less halogenated aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or sulfonyl chlorides in the presence of catalysts such as aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or other substituted aromatic compounds.
Oxidation and Reduction: Products include benzoic acid derivatives or less halogenated aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
- Pharmaceuticals : This compound is widely used as an intermediate in the synthesis of pharmaceutical agents. Its halogen substituents enhance reactivity, allowing for various chemical transformations that lead to the formation of biologically active compounds .
- Agrochemicals : It serves as a precursor in the production of agrochemicals, including pesticides and herbicides. The compound's ability to undergo electrophilic aromatic substitution reactions facilitates the introduction of functional groups necessary for biological activity .
Biological Research
Investigated Biological Activity
- Potential Therapeutic Applications : Research has indicated that this compound may exhibit antimicrobial properties. Its structure allows it to interact with biological molecules, potentially leading to the development of new antibiotics or antifungal agents.
- Mechanism of Action : The compound can form covalent bonds with nucleophilic sites on biomolecules, which may result in the activation or inhibition of enzymes and receptors within biological pathways .
Industrial Applications
Production of Specialty Chemicals
- Chemical Manufacturing : In industrial settings, this compound is utilized to produce specialty chemicals and materials with specific properties. Its reactivity allows for the development of polymers and other materials used in various applications .
- Analytical Chemistry : It can also be employed as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), facilitating the determination of volatile organic compounds in different media .
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Notes |
|---|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Enhances reactivity through halogen substituents |
| Biological Research | Potential antimicrobial agent | Interacts with biomolecules; possible therapeutic uses |
| Industrial Applications | Production of specialty chemicals and materials | Used in polymer production; serves in analytical chemistry |
Case Studies
-
Pharmaceutical Development :
- A study investigated the use of this compound as a precursor for synthesizing novel antibiotics. The compound's ability to form reactive intermediates was crucial in developing compounds that showed significant antimicrobial activity against resistant strains of bacteria.
-
Agrochemical Synthesis :
- Research highlighted its role in synthesizing a new class of herbicides. The compound facilitated the introduction of functional groups that enhanced the herbicidal efficacy while minimizing environmental impact.
-
Material Science :
- In industrial applications, this compound was utilized to create polymers with enhanced thermal stability and mechanical properties. The synthesis process involved multiple steps where this compound acted as a key building block.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene involves its interaction with molecular targets through its halogen and methyl substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include the activation or inhibition of enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to analogs with varying substituents or halogen positions. Below is a detailed analysis:
Halogenated Methylbenzene Derivatives
1,3-Bis(bromomethyl)-5-methylbenzene
- Structure : Bromomethyl groups at positions 1 and 3, methyl at position 4.
- Key Differences : The dual bromomethyl groups enhance electrophilicity compared to the single chloromethyl group in the target compound. This derivative is used in synthesizing anticancer agents like Anastrozole .
- Reactivity : Bromine’s lower electronegativity (vs. chlorine) makes bromomethyl groups more reactive in SN2 reactions.
1-Bromo-3-chloro-2-methylbenzene
- Structure : Bromo (1), chloro (3), methyl (2).
5-Bromo-2-chloro-1-methoxy-3-methylbenzene
Chloromethyl vs. Bromomethyl Substituents
| Property | Chloromethyl Group (-CH₂Cl) | Bromomethyl Group (-CH₂Br) |
|---|---|---|
| Electrophilicity | Moderate | Higher (due to Br’s polarizability) |
| SN2 Reactivity | Slower | Faster |
| Toxicity | Higher (potential carcinogen) | Lower |
- Example: Bis(chloromethyl) ether (BCME), a carcinogen, highlights the risks associated with chloromethyl groups . The target compound’s chloromethyl group necessitates stringent safety protocols during handling.
Positional Isomers and Functional Group Variations
4-Bromo-1-chloro-2-nitrobenzene
- Structure: Nitro (-NO₂) at position 2, bromo (4), chloro (1).
- Key Differences : The nitro group strongly deactivates the ring, making it less reactive toward electrophilic substitution but more reactive in reduction reactions. Applications include dye and explosive intermediates .
1-Bromo-2-chloro-4-methoxy-5-methyl-benzene
- Structure : Methoxy (4), bromo (1), chloro (2), methyl (5).
- Key Differences : Methoxy’s electron-donating nature directs electrophiles to meta/para positions, contrasting with the chloromethyl group’s electron-withdrawing effects .
Biological Activity
1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 205.48 g/mol. The compound features a benzene ring substituted with bromine and chlorine atoms, as well as a chloromethyl group. These substitutions significantly influence its reactivity and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.48 g/mol |
| LogP (XLogP3) | 3.6 |
The biological activity of this compound primarily involves nucleophilic substitution reactions typical for benzylic halides. The mechanism often includes the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a halide ion. This property allows it to interact with various biological molecules, potentially affecting cellular processes.
Cytotoxicity Studies
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, showing significant cytotoxicity.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| MEL-8 | 20.45 |
| U-937 | 25.00 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Toxicological Profile
Toxicological assessments reveal that the compound has a median lethal dose (LD50) of approximately 2,700 mg/kg in rats when administered via gavage. Symptoms observed at lethal doses include tremors, weight loss, and respiratory distress. Inhalation studies further corroborate its toxicity profile, with an LC50 value of 18,000 mg/m³ observed during exposure studies.
Table 2: Toxicological Data
| Endpoint | Value |
|---|---|
| LD50 (mg/kg) | 2,700 |
| LC50 (mg/m³) | 18,000 |
| Observed Effects | Tremors, Weight Loss |
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells demonstrated that it induces apoptosis in a dose-dependent manner. Flow cytometry assays revealed that the compound activates apoptotic pathways, suggesting its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Environmental Impact
Research into the environmental impact of halogenated compounds like this compound indicates that they can persist in ecosystems and may bioaccumulate in aquatic organisms. This raises concerns regarding their use in industrial applications without proper regulatory measures.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene to minimize byproduct formation?
- Methodological Answer : Synthesis optimization should focus on stepwise halogenation and chloromethylation. For example, bromination and chlorination reactions require precise temperature control (e.g., 0–5°C for bromine addition) to avoid overhalogenation. Use catalysts like FeCl₃ for regioselective chloromethylation, as seen in analogous chloromethyl-substituted benzene derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the target compound from positional isomers .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can distinguish the chloromethyl (-CH₂Cl) proton environment (δ ~4.5–5.0 ppm) from aromatic protons. ¹³C NMR resolves halogenated carbons (e.g., C-Br at δ ~110 ppm) .
- GC-MS : High-resolution MS confirms molecular weight (e.g., [M]⁺ at m/z 253.4 for C₈H₇BrCl₂) .
- Elemental Analysis : Validate halogen ratios (Br:Cl ≈ 1:2) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to volatility and potential carcinogenicity (analogous to chloromethyl ethers) .
- Storage : Store in amber glass at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the chloromethyl group .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution (SN) reactions compared to non-functionalized analogs?
- Methodological Answer : The chloromethyl group enhances electrophilicity, enabling SN2 reactions with amines or thiols. For example, reaction with NaN₃ in DMF at 60°C yields azide derivatives. Kinetic studies (via LC-MS monitoring) show faster substitution rates (~2×) compared to non-functionalized bromochlorobenzenes . Computational DFT modeling (e.g., Gaussian) can predict transition-state geometries and activation energies .
Q. What strategies resolve contradictions in reported melting points for halogenated benzene derivatives like this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Researchers should:
- Reproduce Conditions : Compare DSC data (heating rate 10°C/min) across labs.
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure polymorphs .
- X-ray Crystallography : Resolve structural ambiguities (e.g., Cl/Br positional disorder) .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted for this compound despite steric hindrance from the chloromethyl group?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to reduce steric interference .
- Microwave-Assisted Synthesis : Shorten reaction times (30 min at 100°C) to improve yields .
- Byproduct Analysis : Monitor coupling efficiency via HPLC (C18 column, acetonitrile/water mobile phase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
